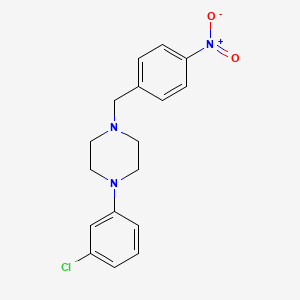![molecular formula C18H17FN2O3 B5618098 2-(2-fluorophenoxy)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5618098.png)
2-(2-fluorophenoxy)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an organic molecule with multiple functional groups, including a fluorophenoxy group, a pyrrolidinone group, and an acetamide group . These functional groups could potentially give the compound a variety of interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The fluorophenoxy group would likely contribute to the compound’s polarity, while the pyrrolidinone and acetamide groups could potentially form hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, its solubility would likely be affected by its polarity and potential for hydrogen bonding .Applications De Recherche Scientifique
Neuropathic Pain Management
This compound has been explored for its potential in treating neuropathic pain. Research suggests that derivatives of this compound can act as high-potency, broad-spectrum, state-dependent Na+ channel blockers, which are crucial in managing neuropathic, inflammatory, and postsurgical pain .
Acetylcholinesterase Inhibition
In the quest to treat neurodegenerative diseases like Alzheimer’s, this compound’s derivatives have shown promise in inhibiting acetylcholinesterase (AChE). This enzyme’s inhibition is a key target for improving cognitive functions in patients with Alzheimer’s disease .
Anticancer Activity
The compound’s structural analogs have been investigated for their potential use in cancer therapy. For instance, HIF-2 inhibitors derived from similar compounds have shown early evidence of clinical activity, particularly in the treatment of clear cell renal cell carcinoma (ccRCC) .
Molecular Structure Analysis
The molecular structure of this compound, based on information from ECHA’s databases, provides insights into its chemical properties and potential interactions with biological targets. This information is vital for drug design and development .
Pharmacokinetics Optimization
Studies have focused on optimizing the biophysical parameters of compounds like 2-(2-fluorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide to improve their pharmacokinetic profiles. This optimization can lead to better exposure and reduced variability in patients .
Multi-Target Directed Ligands (MTDLs)
The development of MTDLs is a promising approach for complex diseases like Alzheimer’s. Derivatives of this compound could be designed to simultaneously target multiple pathological factors involved in the disease .
Industrial Applications
While direct references to industrial applications of this exact compound are not readily available, structurally similar compounds have been used in the synthesis of materials like fluorinated polyimides, which have applications in electronics and coatings due to their strength and durability .
Chemical Property Research
The chemical properties of this compound, such as its molecular formula and structure, are essential for understanding its reactivity and behavior in various environments. This information is crucial for researchers working on the synthesis of new compounds and materials .
Mécanisme D'action
Target of Action
The primary target of this compound is benzodiazepine receptors . These receptors are involved in the modulation of neurotransmission in the central nervous system, particularly in relation to the neurotransmitter gamma-aminobutyric acid (GABA).
Mode of Action
The compound interacts with its targets, the benzodiazepine receptors, leading to changes in neuronal activity This would result in a decrease in neuronal excitability and an overall calming effect on the nervous system .
Biochemical Pathways
The compound’s action on benzodiazepine receptors influences the GABAergic neurotransmission pathway . By enhancing the inhibitory effects of GABA, the compound can alter the balance of neuronal activity, potentially reducing the occurrence of abnormal electrical activity in the brain, such as that seen in seizures .
Pharmacokinetics
The compound’s anticonvulsant activity suggests that it is able to cross the blood-brain barrier and exert its effects within the central nervous system .
Result of Action
The compound shows considerable anticonvulsant activity in both PTZ and MES models . This suggests that it could be effective in reducing the frequency and severity of seizures, making it potentially useful in the treatment of conditions such as epilepsy .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c19-15-4-1-2-5-16(15)24-12-17(22)20-13-7-9-14(10-8-13)21-11-3-6-18(21)23/h1-2,4-5,7-10H,3,6,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPKPYZEBNLHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1,3-benzothiazol-2-yl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5618019.png)
![3-(piperidin-1-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide](/img/structure/B5618031.png)
![4-[1-(2-methyl-2-morpholin-4-ylpropanoyl)piperidin-3-yl]benzoic acid](/img/structure/B5618037.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyrimidine-4,6-diamine](/img/structure/B5618044.png)

![2,3,6-trimethyl-N-[3-(6-methyl-2-oxo-1(2H)-pyridinyl)propyl]-4-quinolinecarboxamide](/img/structure/B5618051.png)
![5-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B5618058.png)

![2-(4-{6-amino-2-[(4-methylbenzyl)thio]pyrimidin-4-yl}-1-methylpiperazin-2-yl)ethanol](/img/structure/B5618075.png)
![4-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5618085.png)

![8-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5618110.png)
![4-chloro-2-[(4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B5618122.png)